molecular formula C8H9ClN2S B050076 1-(3-Chloro-4-methylphenyl)thiourea CAS No. 117174-84-2

1-(3-Chloro-4-methylphenyl)thiourea

Cat. No. B050076
M. Wt: 200.69 g/mol
InChI Key: WOUSOFAZMILXJW-UHFFFAOYSA-N
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Description

“1-(3-Chloro-4-methylphenyl)thiourea” is an organosulfur compound with the molecular formula C8H9ClN2S . It has a molecular weight of 200.69 . This compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methylphenyl)thiourea” consists of a thiourea group attached to a 3-chloro-4-methylphenyl group . Thiourea is a well-established privileged structure in medicinal and synthetic chemistry .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Chloro-4-methylphenyl)thiourea” are not available, thiourea and its derivatives are known to participate in a variety of reactions. They are used as intermediates in several organic synthetic reactions .


Physical And Chemical Properties Analysis

“1-(3-Chloro-4-methylphenyl)thiourea” is a solid compound . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives

    • Thiourea derivatives, including those similar to 1-(3-Chloro-4-methylphenyl)thiourea, have been synthesized and characterized using various techniques such as spectroscopy, X-ray crystallography, and computational methods. These compounds are studied for their molecular structure and properties (Abosadiya et al., 2015).
  • Molecular Docking and DNA Binding Studies

    • Thiourea derivatives are researched for their interactions with DNA, which is vital for understanding their potential as therapeutic agents. Studies involve molecular docking and spectroscopy techniques to evaluate binding constants and interactions (Tahir et al., 2015).
  • Spectroscopic and Computational Investigations

    • The spectroscopic and computational analysis of thiourea derivatives provides insights into their electronic structure, vibrational frequencies, and other molecular properties. This research aids in understanding the stability and reactivity of these compounds (Mary et al., 2016).
  • Biological Activities and Enzyme Inhibition

    • Thiourea compounds are evaluated for various biological activities including antibacterial, antifungal, and enzyme inhibitory properties. These studies are crucial for the development of new drugs and therapeutic agents (Rahman et al., 2021).
  • Nonlinear Optical (NLO) Materials

    • Research into thiourea derivatives includes exploring their potential as nonlinear optical materials. This involves analyzing their electronic structure and properties to assess their suitability for applications in optoelectronics (Bielenica et al., 2020).
  • Synthesis of Metal Complexes

    • Thiourea derivatives, including those structurally similar to 1-(3-Chloro-4-methylphenyl)thiourea, are used to synthesize metal complexes. These complexes are studied for their structural and chemical properties, contributing to the field of coordination chemistry (Hussain et al., 2020).
  • Anticancer Potency and Cytotoxicity

    • Thiourea derivatives are investigated for their cytotoxic effects on cancer cell lines, which is essential for the development of new anticancer agents. These studies involve assessing the compounds' ability to inhibit cell growth and induce cell death (Ruswanto et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-(3-Chloro-4-methylphenyl)thiourea” are not available, there is ongoing research into the development of novel urea- and thiourea-based compounds for various applications in medicinal chemistry and organic synthesis .

properties

IUPAC Name

(3-chloro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSOFAZMILXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374012
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)thiourea

CAS RN

117174-84-2
Record name N-(3-Chloro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117174-84-2
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